N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide
N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide
ICA069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively). ICA-069673 inhibited spontaneous phasic, pharmacologically induced, and nerve-evoked contractions in DSM isolated strips in a concentration-dependent manner. . ICA-069673 decreased the global intracellular Ca(2+) concentration in DSM cells, an effect blocked by the L-type Ca(2+) channel inhibitor nifedipine. ICA-069673 hyperpolarized the membrane potential and inhibited spontaneous action potentials of isolated DSM cells, effects that were blocked in the presence of XE991.
Brand Name:
Vulcanchem
CAS No.:
582323-16-8
VCID:
VC0530331
InChI:
InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18)
SMILES:
C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F
Molecular Formula:
C11H6ClF2N3O
Molecular Weight:
269.63 g/mol
N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide
CAS No.: 582323-16-8
Inhibitors
VCID: VC0530331
Molecular Formula: C11H6ClF2N3O
Molecular Weight: 269.63 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 582323-16-8 |
---|---|
Product Name | N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide |
Molecular Formula | C11H6ClF2N3O |
Molecular Weight | 269.63 g/mol |
IUPAC Name | N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide |
Standard InChI | InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18) |
Standard InChIKey | IIBSHMFXVWTQSJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F |
Canonical SMILES | C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F |
Appearance | Solid powder |
Description | ICA069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively). ICA-069673 inhibited spontaneous phasic, pharmacologically induced, and nerve-evoked contractions in DSM isolated strips in a concentration-dependent manner. . ICA-069673 decreased the global intracellular Ca(2+) concentration in DSM cells, an effect blocked by the L-type Ca(2+) channel inhibitor nifedipine. ICA-069673 hyperpolarized the membrane potential and inhibited spontaneous action potentials of isolated DSM cells, effects that were blocked in the presence of XE991. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ICA-069673; ICA 069673; ICA069673. |
Reference | 1: Provence A, Malysz J, Petkov GV. The Novel KV7.2/KV7.3 Channel Opener ICA-069673 Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility. J Pharmacol Exp Ther. 2015 Sep;354(3):290-301. doi: 10.1124/jpet.115.225268. Epub 2015 Jun 18. PubMed PMID: 26087697; PubMed Central PMCID: PMC4538873. 2: Vicente-Baz J, Lopez-Garcia JA, Rivera-Arconada I. Effects of novel subtype selective M-current activators on spinal reflexes in vitro: Comparison with retigabine. Neuropharmacology. 2016 Oct;109:131-8. doi: 10.1016/j.neuropharm.2016.05.025. Epub 2016 Jun 2. PubMed PMID: 27263036. 3: Brueggemann LI, Haick JM, Cribbs LL, Byron KL. Differential activation of vascular smooth muscle Kv7.4, Kv7.5, and Kv7.4/7.5 channels by ML213 and ICA-069673. Mol Pharmacol. 2014 Sep;86(3):330-41. doi: 10.1124/mol.114.093799. Epub 2014 Jun 18. PubMed PMID: 24944189; PubMed Central PMCID: PMC4152906. 4: Wang AW, Yang R, Kurata HT. Sequence determinants of subtype-specific actions of KCNQ channel openers. J Physiol. 2017 Feb 1;595(3):663-676. doi: 10.1113/JP272762. Epub 2016 Sep 23. PubMed PMID: 27506413; PubMed Central PMCID: PMC5285613. 5: Amato G, Roeloffs R, Rigdon GC, Antonio B, Mersch T, McNaughton-Smith G, Wickenden AD, Fritch P, Suto MJ. N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. ACS Med Chem Lett. 2011 Mar 31;2(6):481-4. doi: 10.1021/ml200053x. eCollection 2011 Jun 9. PubMed PMID: 24900334; PubMed Central PMCID: PMC4018159. 6: Rivera-Arconada I, Vicente-Baz J, Lopez-Garcia JA. Targeting Kv7 channels in pain pathways. Oncotarget. 2017 Feb 21;8(8):12554-12555. doi: 10.18632/oncotarget.15261. PubMed PMID: 28199957; PubMed Central PMCID: PMC5355034. |
PubChem Compound | 10149311 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume